2,6-Dichloro-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one
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Overview
Description
2,6-Dichloro-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one is an organic compound characterized by a cyclohexadienone structure with two chlorine atoms and an ethyl group as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one typically involves the chlorination of 4-ethylphenol followed by oxidation. The reaction conditions often include the use of chlorinating agents such as chlorine gas or sodium hypochlorite, and oxidizing agents like potassium permanganate or hydrogen peroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert it to cyclohexadienols.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Quinones.
Reduction: Cyclohexadienols.
Substitution: Various substituted cyclohexadienones.
Scientific Research Applications
2,6-Dichloro-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4,4,6-trimethylcyclohexa-2,5-dienone: Similar structure but with different substituents.
3,5-Dichloro-6-diazo-2,4-dinitrocyclohexa-2,4-dien-1-one: Contains diazo and nitro groups, leading to different chemical properties.
Properties
CAS No. |
61305-73-5 |
---|---|
Molecular Formula |
C8H8Cl2O2 |
Molecular Weight |
207.05 g/mol |
IUPAC Name |
2,6-dichloro-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C8H8Cl2O2/c1-2-8(12)3-5(9)7(11)6(10)4-8/h3-4,12H,2H2,1H3 |
InChI Key |
WHSZPGNMGJOSOH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C=C(C(=O)C(=C1)Cl)Cl)O |
Origin of Product |
United States |
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